GPi688
CAS No.:
Cat. No.: VC0004790
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H18ClN3O4S |
---|---|
Molecular Weight | 419.9 g/mol |
IUPAC Name | 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
Standard InChI | InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 |
Standard InChI Key | UICNBXVDHCBKCE-PUODRLBUSA-N |
Isomeric SMILES | C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
SMILES | C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Canonical SMILES | C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Chemical and Pharmacological Profile of GPi688
GPi688 is a small-molecule inhibitor with a molecular weight of 419.9 g/mol and the IUPAC name 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide. Its structure features a thienopyrrole-carboxamide backbone, which facilitates binding to the indole allosteric site of glycogen phosphorylase (GP) . This enzyme exists in three isoforms—liver (GP-L), muscle (GP-M), and brain (GP-B)—with GPi688 showing preferential inhibition of GP-L (IC₅₀ = 19 nM for human GP-L vs. 12 nM for GP-M) .
Table 1: Molecular and Biochemical Properties of GPi688
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈ClN₃O₄S |
Molecular Weight | 419.9 g/mol |
Target | Glycogen phosphorylase (GP-L) |
IC₅₀ (Human GP-L) | 19 nM |
IC₅₀ (Rat GP-L) | 61 nM |
Bioavailability (Oral) | 100% in rats |
Half-life (IV, rats) | 11.4 hours |
Mechanism of Action: Allosteric Inhibition and Metabolic Effects
GPi688 acts as a mixed-type allosteric inhibitor, binding preferentially to the T-state (less active conformation) of GP-L . This binding reduces glycogenolysis by stabilizing the enzyme’s inactive form, thereby decreasing glucose-1-phosphate production. Concurrently, GPi688 enhances glycogen synthase (GS) activity by up to sevenfold in rat hepatocytes, shifting hepatic metabolism toward glycogen storage .
In obese Zucker rats, GPi688 (10–30 mg/kg) completely inhibited glucagon-induced hyperglycemia, with effects lasting up to 24 hours post-dose. This prolonged activity correlates with its pharmacokinetic profile: oral administration in rats achieves peak plasma concentrations at 4–6 hours and sustains therapeutic levels for 24 hours .
Preclinical Efficacy in Diabetic Models
Glucagon Challenge Studies
In Wistar and Zucker rats, GPi688 reduced glucagon-mediated hyperglycemia by 65% and 100%, respectively . The efficacy was dose-dependent, with an in vivo predictive model established as:
\text{% Inhibition} = 56.9 + 34.3 \left[\log\left(\frac{\text{Free Plasma Concentration}}{\text{Rat IC}_{50}}\right)\right] \quad (r = 0.921)This model highlights the critical role of free plasma levels in achieving therapeutic effects .
Fasting Hyperglycemia and Glucose Tolerance
Table 2: Comparative Efficacy of GPi688 in Zucker Rats
Model | Glucose Reduction | Duration of Action |
---|---|---|
Glucagon challenge | 100% | 24 hours |
Fasting hyperglycemia | 23% | 7 hours |
OGTT | 7% | 3 hours |
Pharmacokinetics and Tissue Selectivity
GPi688 exhibits favorable pharmacokinetics in rodents:
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Bioavailability: 100% after oral dosing.
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Half-life: 11.4 hours (IV); sustained hepatic exposure due to tissue partitioning.
Despite in vitro selectivity for GP-L, in vivo studies revealed unintended glycogen accumulation in skeletal muscle (1.5-fold higher than liver in Zucker rats) . This cross-reactivity may stem from differential activation states of GP isoforms in tissues: GPi688’s potency increases when GP is in the T-state, a conformation more prevalent in muscle under basal conditions .
Therapeutic Implications and Future Directions
GPi688’s profile positions it as a candidate for managing fasting hyperglycemia in type 2 diabetes. Its limitations in OGTT settings suggest combination therapy with prandial glucose regulators (e.g., GLP-1 agonists) could optimize glycemic control. Recent findings that GP inhibitors enhance beta cell function via insulin receptor signaling further support repurposing GPi688 for diabetes complications .
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